1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one
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Overview
Description
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propynone moiety .
Preparation Methods
The synthesis of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 5-methylpiperidine with propargyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Scientific Research Applications
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound has a similar structure but with a methyl group at the 2-position of the piperidine ring.
1-(5-Methylpiperidin-2-yl)prop-2-yn-1-one: This compound differs in the position of the methyl group on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-4-7(2)5-10-6-8/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
ODHSLATZPSUHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C(=O)C#C |
Origin of Product |
United States |
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